Acetyl hypofluorite

Catalog No.
S599662
CAS No.
78948-09-1
M.F
C2H3FO2
M. Wt
78.04 g/mol
Availability
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Acetyl hypofluorite

CAS Number

78948-09-1

Product Name

Acetyl hypofluorite

IUPAC Name

fluoro acetate

Molecular Formula

C2H3FO2

Molecular Weight

78.04 g/mol

InChI

InChI=1S/C2H3FO2/c1-2(4)5-3/h1H3

InChI Key

QWLICVXJMVMDDQ-UHFFFAOYSA-N

SMILES

CC(=O)OF

Synonyms

acetyl hypofluorite

Canonical SMILES

CC(=O)OF

Acetyl hypofluorite, with the chemical formula C2H3FO2\text{C}_2\text{H}_3\text{F}\text{O}_2, is a compound characterized by its unique structure that includes both an acetyl group and a hypofluorite moiety. It serves as a versatile reagent in organic synthesis, particularly in fluorination reactions. The compound is notable for its ability to act as a moderate carrier of elemental fluorine, facilitating various types of chemical transformations, especially those involving the introduction of fluorine into organic molecules.

  • Fluorination Reactions: It is widely used for the fluorination of aryl boronic acids, where it shows a preference for ortho and ipso substitution depending on the electronic nature of substituents on the aromatic ring. In studies, acetyl hypofluorite has been shown to convert aryl boronic acids into their corresponding aryl fluorides with good yields .
  • Reactions with Nucleosides: Acetyl hypofluorite reacts with unprotected nucleosides like uracil and cytosine, yielding stable adducts that can be further transformed into various derivatives . The reaction conditions, such as solvent choice, significantly influence the stereochemistry and stability of the products.
  • Aromatic Compounds: It also reacts with aromatic mercury compounds to produce aromatic fluorine compounds in acetic acid, showcasing its utility in selective fluorination methods .

Acetyl hypofluorite can be synthesized through various methods:

  • Direct Fluorination: One common method involves the reaction of acetyl chloride with elemental fluorine under controlled conditions. This method allows for the precise introduction of fluorine into the acetyl group.
  • Solvent Influence: Research indicates that different solvents can affect both the synthesis and reactivity of acetyl hypofluorite. For instance, acetonitrile has been successfully used as a solvent in place of more hazardous solvents like trichlorofluoromethane .
  • Alternative Methods: Other synthetic routes include using hypofluorous acid or its derivatives in reactions with acetic anhydride or acetyl chloride.

Acetyl hypofluorite is utilized in several applications:

  • Organic Synthesis: Its primary application lies in organic synthesis as a fluorinating agent. It enables the introduction of fluorine into various organic compounds, which can enhance their biological activity or alter their physical properties.
  • Pharmaceutical Chemistry: In medicinal chemistry, acetyl hypofluorite is employed to modify drug candidates by introducing fluorine atoms, which can improve metabolic stability and bioavailability.
  • Material Science: The compound's reactivity makes it valuable in developing new materials with tailored properties through selective fluorination processes.

Interaction studies involving acetyl hypofluorite focus on its reactivity with different substrates rather than traditional biological interactions. For example, studies have shown how it selectively reacts with various nucleophiles and electrophiles, influencing reaction pathways and product distributions . Understanding these interactions helps chemists optimize conditions for desired outcomes in synthetic applications.

Acetyl hypofluorite shares similarities with other fluorinating agents but possesses unique characteristics that distinguish it:

Compound NameStructureUnique Features
Hypofluorous AcidHFO\text{HFO}Simple structure; less stable; stronger oxidizer
Fluoroacetic AcidC2H3F\text{C}_2\text{H}_3\text{F}Highly toxic; used for herbicides
Trifluoroacetic AcidC2F3O2\text{C}_2\text{F}_3\text{O}_2Strong acid; widely used in peptide synthesis

Acetyl hypofluorite is unique due to its moderate reactivity and ability to selectively introduce fluorine into complex organic molecules while being more stable than many other fluorinating agents. Its ability to form stable adducts with nucleosides further highlights its distinctiveness among similar compounds.

XLogP3

0.7

Other CAS

78948-09-1

Wikipedia

Acetyl hypofluorite

Dates

Modify: 2023-07-20

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